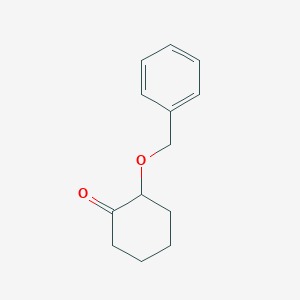

Cyclohexanone, 2-(phenylmethoxy)-

説明

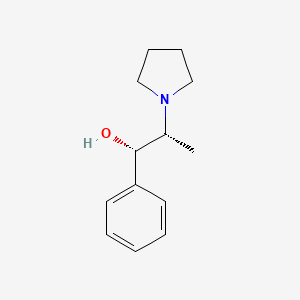

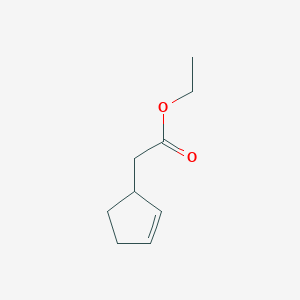

Cyclohexanone, 2-(phenylmethoxy)- is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclohexanone, 2-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Chemical Structure Analysis

Cyclohexanone derivatives, such as ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, have been studied for their structural properties. For example, Hernández-Ortega et al. (2001) analyzed the chair conformation of the cyclohexanone ring and the orientations of attached groups like hydroxy, ethoxycarbonyl, and phenyl groups (Hernández-Ortega et al., 2001).

2. Catalytic Applications

Cyclohexanone serves as an intermediate in the chemical industry, notably in the manufacture of polyamides. Wang et al. (2011) reported a catalyst consisting of Pd nanoparticles on mesoporous graphitic carbon nitride, promoting the selective formation of cyclohexanone under mild conditions (Wang et al., 2011).

3. Organic Synthesis

The reactivity of cyclohexanone derivatives in organic synthesis has been explored. For instance, Scheibye et al. (1982) studied the reactions of cyclohexanone with various reagents, producing different organic compounds (Scheibye et al., 1982).

4. Crystallographic Studies

Mantelingu et al. (2007) synthesized and characterized a compound formed by the reaction of cyclohexanone, demonstrating its crystal structure through X-ray crystallography (Mantelingu et al., 2007).

5. Medicinal Chemistry Research

Cyclohexanone derivatives have been synthesized and evaluated for potential medicinal applications. Dimmock et al. (1992) synthesized 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds, assessing their cytotoxicity in various cancer cell lines (Dimmock et al., 1992).

6. Industrial Applications

Cyclohexanone is used in various industrial applications, including as a solvent for resins, lacquers, dyes, and insecticides. Fisher and VanPeppen (2000) provided an overview of the production, applications, and safety factors of cyclohexanone (Fisher & VanPeppen, 2000).

作用機序

Target of Action

Cyclohexanone, a related compound, is known to be an intermediate product in the processes of obtaining adipic acid, caprolactam, nylon-6, and nylon-66 .

Mode of Action

It’s known that cyclohexanone can be obtained through the oxidation of cyclohexane by air oxygen or oxygen-containing gas .

Biochemical Pathways

Cyclohexanone, 2-(phenylmethoxy)- may be involved in the synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . The mesoporosity of TiO2–eSiO2 enables the reactant methoxyphenols to interact with the inner active sites of Ru catalyst; the acidity of support promotes stronger reactant adsorption and significantly augments the removal of –OCH3 to obtain better selectivity towards cyclohexanol .

Result of Action

It’s known that cyclohexanone is used as an intermediate product in obtaining adipic acid and caprolactam, which are mainly used for the production of fibers and resins based on nylon-66 and nylon-6 .

Action Environment

The action, efficacy, and stability of Cyclohexanone, 2-(phenylmethoxy)- can be influenced by various environmental factors .

Safety and Hazards

Cyclohexanone, like many other industrial chemicals, requires proper handling to avoid potential health hazards. Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system .

将来の方向性

Cyclohexanone is a simple and widely available raw material that can be obtained from lignin biomass, highlighting its renewable and sustainable features. It has been demonstrated to be viable for constructing functionalized arenes and benzoheteroarenes . Another future direction involves the selective hydrogenation of phenol to cyclohexanone using WO3 supported tiny Pd clusters catalysts .

生化学分析

Biochemical Properties

The biochemical properties of Cyclohexanone, 2-(phenylmethoxy)- are not well-documented in the literature. It is known that cyclohexanone, a related compound, plays a role in various biochemical reactions

Cellular Effects

The cellular effects of Cyclohexanone, 2-(phenylmethoxy)- are not well-studied. It is known that cyclohexanone, a related compound, can have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cyclohexanone, 2-(phenylmethoxy)- is not well-understood. It is known that cyclohexanone, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Cyclohexanone, 2-(phenylmethoxy)- in laboratory settings are not well-documented. It is known that cyclohexanone, a related compound, can have changes in its effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cyclohexanone, 2-(phenylmethoxy)- at different dosages in animal models are not well-studied. It is known that cyclohexanone, a related compound, can have dosage-dependent effects in animal models .

Metabolic Pathways

The metabolic pathways that Cyclohexanone, 2-(phenylmethoxy)- is involved in are not well-understood. It is known that cyclohexanone, a related compound, is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Cyclohexanone, 2-(phenylmethoxy)- within cells and tissues are not well-documented. It is known that cyclohexanone, a related compound, is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of Cyclohexanone, 2-(phenylmethoxy)- and any effects on its activity or function are not well-understood. It is known that cyclohexanone, a related compound, can have effects on its subcellular localization .

特性

IUPAC Name |

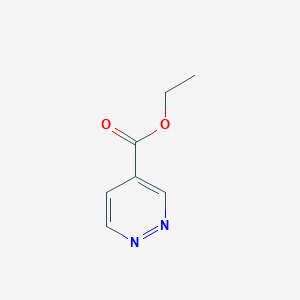

2-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAFSJHSNQOYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453852 | |

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36713-55-0 | |

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-benzyloxy-cyclohexanone react with Grignard reagents compared to other substituted cyclohexanone oximes?

A: Research indicates that the reaction of 2-benzyloxy-cyclohexanone oxime with Grignard reagents deviates from the expected pathways observed in similar compounds. Instead of undergoing the Hoch-Campbell reaction or intramolecular ring closure, it predominantly undergoes elimination of phenol, yielding aniline and 2-phenoxycyclohexanone as major products []. This unique reactivity is attributed to the presence of the benzyloxy group at the 2-position of the cyclohexanone oxime. Further studies exploring the influence of different Grignard reagents and modifications to the 2-substituent are necessary to fully understand this reaction pathway [].

Q2: What is the significance of the absolute configuration of (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride, a compound derived from 2-benzyloxy-cyclohexanone?

A: Condensation of 2-benzyloxy-cyclohexanone with (R)-1-phenylethylamine unexpectedly yields a mixture of (αR,2S)- and (αR,2R)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochlorides []. Determining the absolute configuration of one epimer, the title compound, as (αR, 2S) reveals a chair conformation for the cyclohexanone ring []. This information provides valuable insight into the stereochemical outcome of reactions involving 2-benzyloxy-cyclohexanone and its derivatives, furthering our understanding of their potential applications in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)